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Cat. No.: B1668033 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Bufencarb is a carbamate insecticide composed of a mixture of 3-(1-methylbutyl)phenyl

methylcarbamate and 3-(1-ethylpropyl)phenyl methylcarbamate.[1][2] Like other carbamates,

its primary mode of action is the reversible inhibition of acetylcholinesterase (AChE), a critical

enzyme in the nervous system.[1][3][4] This inhibition leads to an accumulation of the

neurotransmitter acetylcholine, causing a state of cholinergic overstimulation.[3][5] This guide

provides a comprehensive overview of the toxicological profile of Bufencarb in mammals,

detailing its chemical properties, toxicokinetics, mechanism of action, and various toxicity

endpoints. It is intended to serve as a technical resource for professionals in research and

development.

Chemical and Physical Properties
Understanding the physicochemical properties of Bufencarb is fundamental to interpreting its

toxicological behavior, including its absorption, distribution, and environmental fate.
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Property Value Source(s)

Chemical Name

3-(1-methylbutyl)phenyl

methylcarbamate and 3-(1-

ethylpropyl)phenyl

methylcarbamate (typically a

3:1 mixture)

[2][6]

CAS Registry No. 8065-36-9 [6][7]

Molecular Formula C13H19NO2 (for each isomer) [8]

Molecular Weight 221.29 g/mol [8]

Physical State Yellow-amber solid [2][7]

Melting Point 26-39 °C [7]

Boiling Point 125 °C at 0.04 mmHg [7]

Water Solubility <50 ppm (mg/L) [7]

Stability

Stable in neutral or acidic

solutions; hydrolysis rate

increases with higher pH or

temperature.

[7][8]

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
Toxicokinetics describes the disposition of a chemical within an organism. For carbamates like

Bufencarb, these processes are generally rapid.

Absorption: As a fat-soluble compound, Bufencarb is readily absorbed through oral, dermal,

and inhalation routes.[5][9] Following ingestion, absorption from the gastrointestinal tract is

typically rapid and extensive.

Distribution: Once in the bloodstream, Bufencarb is distributed to various tissues and

organs. The liver is a primary site of first-pass metabolism and receives a significant portion

of the absorbed dose.[9]
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Metabolism: The primary metabolic pathway for Bufencarb is hydrolysis of the carbamate

ester linkage, a crucial detoxification step catalyzed mainly by hepatic enzymes.[1] This

process cleaves the molecule into its corresponding phenol derivatives and N-

methylcarbamic acid, significantly reducing its toxicity.[1]

Excretion: The metabolites of Bufencarb are relatively water-soluble and are efficiently

eliminated from the body, primarily through the kidneys in urine.[9] This rapid metabolism

and excretion prevent significant bioaccumulation.[10]
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Caption: Generalized toxicokinetic pathway of Bufencarb in mammals.

Toxicodynamics: Mechanism of Action
The primary toxicological mechanism of Bufencarb is the inhibition of acetylcholinesterase

(AChE).[1][3][5]

Binding to AChE: Bufencarb binds to the active site of the AChE enzyme, carbamylating it.

[3][4]
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Enzyme Inhibition: This binding prevents AChE from performing its normal function: the

hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[3][8]

ACh Accumulation: With AChE inhibited, ACh accumulates in the synaptic clefts of the

nervous system.[3][5]

Receptor Overstimulation: The excess ACh repeatedly stimulates muscarinic and nicotinic

receptors, leading to continuous nerve impulse transmission.[4][5][11]

Clinical Signs: This overstimulation manifests as the classic cholinergic toxidrome, including

signs like salivation, lacrimation, urination, defecation (SLUD), as well as muscle tremors,

convulsions, and potentially respiratory failure.[3][5]

Unlike organophosphates, the carbamylation of AChE by carbamates like Bufencarb is

reversible, meaning the enzyme can spontaneously hydrolyze and regain function, which

typically results in a shorter duration of toxicity.[3][4]
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Caption: Bufencarb's mechanism of action via acetylcholinesterase inhibition.

Mammalian Toxicity Profile
Acute Toxicity
Acute toxicity studies measure the adverse effects of a substance following a single or short-

term exposure. Bufencarb demonstrates moderate to high acute toxicity via the oral route.
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Species Route
LD50 (mg/kg
body weight)

Hazard
Classification

Source(s)

Rat (male) Oral 97
Toxic if

swallowed
[7]

Rat (female) Oral 61
Toxic if

swallowed
[7]

Rat (male) Dermal 237
Toxic in contact

with skin
[7]

Rat (female) Dermal 163
Toxic in contact

with skin
[7]

Experimental Protocol: Acute Oral Toxicity - Up-and-
Down Procedure (UDP) (OECD 425)
The Up-and-Down Procedure is a refined method for determining the LD50 that minimizes the

number of animals required.[12][13]

Animal Selection and Preparation: Healthy, young adult nulliparous, non-pregnant female

rats are typically used. Animals are acclimatized for at least 5 days and fasted overnight

before dosing.[14]

Initial Dosing: A single animal is dosed at a level just below the best preliminary estimate of

the LD50.

Sequential Dosing Logic: The core of the UDP involves dosing animals sequentially, one at a

time.[12][15]

If an animal survives, the dose for the next animal is increased by a set progression factor

(e.g., 3.2).[16]

If an animal dies, the dose for the next animal is decreased by the same factor.[16]

Observation Period: Each animal is observed for signs of toxicity and mortality for up to 14

days.[12][15]
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Stopping Criteria: The test is stopped when one of the pre-defined criteria is met, such as a

specific number of reversals in outcome (e.g., survival followed by death) have occurred.

LD50 Calculation: The LD50 and confidence intervals are calculated using the Maximum

Likelihood Method based on the sequence of outcomes.[12]
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Caption: Workflow for the Up-and-Down Procedure (UDP) in acute toxicity testing.
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Sub-chronic and Chronic Toxicity
Repeat-dose studies evaluate the effects of longer-term exposure. The primary endpoint for

Bufencarb is AChE inhibition. Due to its obsolete status, specific modern GLP-compliant sub-

chronic and chronic study data for Bufencarb is limited in publicly accessible literature.

However, data from related carbamates and older studies inform the expected profile.

Parameter Definition

NOAEL

No-Observed-Adverse-Effect Level: The highest

dose at which no statistically or biologically

significant adverse effects are found.[17][18]

LOAEL

Lowest-Observed-Adverse-Effect Level: The

lowest dose at which a statistically or

biologically significant adverse effect is

observed.[17][18]

Target Organs: The primary target is the nervous system, due to AChE inhibition.[3] Other

potential effects at higher doses could involve the liver or kidneys, consistent with sites of

metabolism and excretion.

Expected Findings: The most sensitive indicator of exposure is the depression of

cholinesterase activity in red blood cells and brain tissue.[19]

Reproductive and Developmental Toxicity
These studies assess the potential for a substance to interfere with reproductive capabilities or

cause harm to a developing fetus.

Reproductive Toxicity: Studies in rats have generally shown that effects on reproduction

(e.g., decreased parental body weight) only occur at doses that also cause parental toxicity.

[20]

Developmental Toxicity (Teratogenicity): Bufencarb and related carbamates are generally

not considered to be teratogenic. Developmental effects, if observed, typically occur at doses

that are also toxic to the mother.[20][21]
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Genotoxicity
Genotoxicity assays screen for the potential of a chemical to damage genetic material (DNA).

Assay Type Typical Result for Carbamates

Ames Test (Bacterial reverse mutation) Generally Negative[10]

In vitro Chromosomal Aberration (e.g., CHO

cells)
Generally Negative[22]

In vivo Micronucleus Test (Mouse bone marrow) Generally Negative[23]

Conclusion: Based on data from structurally similar carbamates, Bufencarb is not expected to

be genotoxic.[10]

Carcinogenicity
Long-term carcinogenicity bioassays in rodents are used to evaluate the cancer-causing

potential of a substance. For most carbamates, including Bufencarb, there has been no

evidence of carcinogenicity in such studies.

Conclusion
The toxicological profile of Bufencarb is characteristic of the N-methyl carbamate class of

insecticides. It exhibits moderate to high acute toxicity in mammals, mediated by its primary

mechanism of reversible acetylcholinesterase inhibition. The compound is readily metabolized

and excreted, and it is not considered to be genotoxic, teratogenic, or carcinogenic. The

principal hazard associated with Bufencarb exposure is acute cholinergic toxicity resulting

from significant inhibition of AChE. This technical summary provides foundational data for

researchers and scientists engaged in toxicological assessment and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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